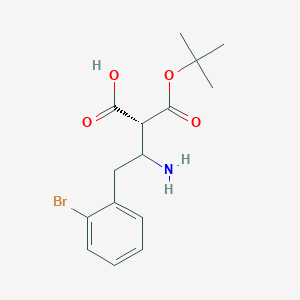

Boc-(R)-3-amino-4-(2-bromo-phenyl)-butyric acid

Description

Boc-(R)-3-amino-4-(2-bromo-phenyl)-butyric acid is a chiral β-amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, an (R)-configured amino group, and a 2-bromo-phenyl substituent. This compound is widely utilized in peptide synthesis and medicinal chemistry due to its ability to introduce stereochemical control and functional diversity into target molecules .

Properties

IUPAC Name |

(2R)-3-amino-4-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)12(13(18)19)11(17)8-9-6-4-5-7-10(9)16/h4-7,11-12H,8,17H2,1-3H3,(H,18,19)/t11?,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQXNJGKJDCLCU-PIJUOVFKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(CC1=CC=CC=C1Br)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](C(CC1=CC=CC=C1Br)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703720 | |

| Record name | (2R)-3-Amino-4-(2-bromophenyl)-2-(tert-butoxycarbonyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765263-36-3 | |

| Record name | (2R)-3-Amino-4-(2-bromophenyl)-2-(tert-butoxycarbonyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(R)-3-amino-4-(2-bromo-phenyl)-butyric acid typically involves the following steps:

Starting Material: The synthesis begins with benzenebutanoic acid.

Bromination: The benzenebutanoic acid is brominated to introduce the bromine atom at the desired position.

Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (BOC) to prevent unwanted reactions during subsequent steps.

Coupling Reaction: The protected amino group is then coupled with the brominated benzenebutanoic acid under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Boc-(R)-3-amino-4-(2-bromo-phenyl)-butyric acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The BOC protecting group can be removed under acidic conditions to reveal the free amino group.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild heating.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the BOC protecting group.

Coupling Reactions: Reagents such as carbodiimides (e.g., EDC, DCC) and bases (e.g., DIPEA) are used to facilitate coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenebutanoic acid derivatives, while deprotection reactions yield the free amino acid.

Scientific Research Applications

Organic Synthesis

Boc-(R)-3-amino-4-(2-bromo-phenyl)-butyric acid serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo deprotection allows for the introduction of free amino groups into various structures, facilitating the formation of peptides and other derivatives.

Peptide Synthesis

The compound is widely utilized in peptide synthesis due to its Boc protection, which allows for selective reactions during the coupling process. This property is essential for creating peptides with specific functionalities that can be used in therapeutic applications.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. It is particularly relevant in the development of enzyme inhibitors and drug candidates targeting specific diseases, including cancer and metabolic disorders.

Biological Research

The compound has been employed in studies involving enzyme-substrate interactions and protein-ligand binding. Its structural features enable it to modulate enzyme activity, making it a candidate for research into therapeutic agents that target proteases and kinases.

Case Study 1: Inhibition of Serine Proteases

A study demonstrated that this compound effectively inhibits serine proteases, which are critical in various physiological processes. This inhibition suggests potential therapeutic applications in conditions where protease activity is dysregulated.

Case Study 2: Anticancer Activity

Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction, highlighting the compound's potential role in cancer therapy.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 2 | Potential enzyme inhibitor |

| Boc-(S)-3-Amino-4-(4-bromo-phenyl)-butyric acid | Bromine at position 4 | Cytotoxic effects on cancer cells |

The distinct placement of the bromine atom influences binding affinity and selectivity towards biological targets, emphasizing the importance of structural variations in drug design.

Mechanism of Action

The mechanism of action of Boc-(R)-3-amino-4-(2-bromo-phenyl)-butyric acid involves its interaction with specific molecular targets. The BOC-protected amino group can be deprotected to reveal the free amino group, which can then participate in various biochemical reactions. The bromine atom can also undergo substitution reactions, allowing the compound to be modified for specific applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Boc-(R)-3-Amino-4-(4-bromo-phenyl)-butyric Acid

- Structural Difference : Bromine at the para position instead of ortho.

- Physicochemical Properties : Higher symmetry (para substitution) results in a melting point of 144–146°C and a molar mass of 358.23 g/mol .

Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)-butyric Acid

- Structural Difference : Three fluorine atoms replace the bromine.

- Applications : A key intermediate in sitagliptin (antidiabetic drug) synthesis, produced via enzymatic routes with 82% conversion at 100 mM scale .

Boc-(R)-3-Amino-4-(4-chloro-phenyl)-butyric Acid

- Structural Difference : Chlorine replaces bromine at the para position.

- Properties: Chlorine’s lower atomic weight (vs.

Boc-(R)-3-Amino-4-(4-nitro-phenyl)-butyric Acid

Variations in Protecting Groups and Stereochemistry

Boc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric Acid

- Structural Differences : (S)-configuration and methyl substituent.

- Synthesis: Prepared via Boc protection of 3-amino-4-(4-methylphenyl)butyric acid .

- Applications : Methyl groups enhance lipophilicity, favoring passive diffusion in biological systems, but lack halogen-specific interactions (e.g., halogen bonding).

Fmoc-(R)-3-Amino-4-(3-pyridyl)-butyric Acid

Comparative Data Table

Key Research Findings

- Halogen Bonding : Bromine’s polarizability in the ortho position may enhance target binding affinity compared to smaller halogens (e.g., Cl, F) .

Biological Activity

Boc-(R)-3-amino-4-(2-bromo-phenyl)-butyric acid is an organic compound with the molecular formula C15H20BrNO4. It features a bromine atom and a tert-butoxycarbonyl (Boc) protected amino group, making it a significant compound in organic synthesis and biological research. This compound is particularly noted for its applications in enzyme-substrate interactions and protein-ligand binding studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal the free amino group, which can then participate in various biochemical reactions. The bromine atom allows for substitution reactions, enabling modifications for specific applications in medicinal chemistry and drug development.

Applications in Research

This compound has been utilized in various scientific research applications, including:

- Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.

- Peptide Synthesis : The compound is used to create peptide bonds in various biochemical applications.

- Medicinal Chemistry : It plays a role in developing pharmaceutical compounds and drug candidates, particularly those targeting enzyme inhibition and receptor binding .

Case Studies and Research Findings

- Enzyme-Substrate Interactions : Studies have demonstrated that this compound can effectively modulate enzyme activity by acting as a substrate or inhibitor, depending on the specific enzyme involved. For instance, its interaction with certain proteases has been documented, showcasing its potential as a protease inhibitor.

- Antitumor Activity : Preliminary research has indicated that derivatives of this compound exhibit antitumor properties. For example, compounds structurally similar to this compound were tested against various cancer cell lines, revealing promising cytotoxic effects .

- Protein-Ligand Binding Studies : The compound's ability to bind to specific proteins has been explored, with findings suggesting that it can stabilize certain protein conformations, thereby influencing biological pathways related to cell signaling and metabolism .

Comparative Biological Activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Boc-(R)-3-amino-4-(2-bromo-phenyl)-butyric acid, and how do reaction conditions influence enantiomeric purity?

- Answer : The compound is typically synthesized via enantioselective methods starting from chiral precursors. For example, enzymatic resolution using lipases or esterases can achieve high enantiomeric excess (e.g., 82% conversion in 24 hours under mild conditions) . Chemical routes often employ Boc-protected amino acids (e.g., Boc-L-phenylalanine derivatives) coupled with bromophenyl moieties via Mitsunobu or Ullmann reactions. Key factors affecting enantiopurity include:

- Catalyst choice : Chiral catalysts like (R)-BINAP or enzymatic systems ensure retention of the R-configuration.

- Temperature control : Lower temperatures reduce racemization during coupling steps.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

Q. How is this compound characterized to confirm structural integrity and purity?

- Answer : Standard analytical methods include:

- HPLC : Purity ≥99% is verified using reverse-phase C18 columns with UV detection (λ = 254 nm) .

- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the Boc group (δ ~1.4 ppm for tert-butyl) and bromophenyl protons (δ ~7.2–7.6 ppm).

- Optical rotation : Specific rotation values (e.g., +13.5° to +17.5°) validate chiral integrity .

- Mass spectrometry : High-resolution MS (HRMS) matches the molecular formula (C₁₅H₁₉BrNO₄) .

Advanced Research Questions

Q. What role does this compound play in the synthesis of pharmaceuticals like sitagliptin, and what are the key mechanistic steps involved?

- Answer : This compound serves as a critical intermediate in sitagliptin synthesis, introducing the trifluorophenyl moiety via cross-coupling reactions. Key steps include:

- Enzymatic resolution : Lipase-mediated hydrolysis selectively retains the R-enantiomer .

- Buchwald–Hartwig amination : Coupling with β-amino acid scaffolds to form the peptide backbone.

- Deprotection : Acidic removal of the Boc group (e.g., TFA) under controlled conditions to prevent racemization .

Q. What challenges arise in scaling up the enzymatic synthesis of this compound, and how can reaction parameters be optimized?

- Answer : Scaling enzymatic processes faces challenges such as:

- Enzyme stability : Immobilization on solid supports (e.g., silica) improves reusability and thermal stability.

- Substrate solubility : Co-solvents (e.g., DMSO) enhance solubility of hydrophobic aryl bromides.

- Reaction time : Optimizing pH (6.5–7.5) and temperature (30–40°C) reduces conversion time while maintaining >80% yield .

Q. How do substituents on the phenyl ring (e.g., bromo vs. fluoro) influence the reactivity and downstream applications of Boc-protected amino butyric acid derivatives?

- Answer : Substituents affect both electronic and steric properties:

- Bromo groups : Enhance electrophilicity for Suzuki-Miyaura cross-coupling but may sterically hinder peptide bond formation.

- Fluoro groups : Improve metabolic stability in drug candidates but reduce polar surface area, impacting solubility.

- Comparative studies show bromo derivatives exhibit higher reactivity in palladium-catalyzed reactions, whereas fluoro analogs are preferred for CNS-targeting drugs due to blood-brain barrier permeability .

Q. What analytical strategies resolve data contradictions when determining optimal protecting groups for amino butyric acid derivatives in peptide synthesis?

- Answer : Contradictions arise from conflicting stability data (e.g., Boc vs. Fmoc). Strategies include:

- Stability assays : Testing deprotection efficiency under acidic (TFA for Boc) vs. basic (piperidine for Fmoc) conditions via LC-MS.

- Kinetic studies : Monitoring racemization rates using circular dichroism (CD) spectroscopy.

- Computational modeling : DFT calculations predict steric and electronic effects of protecting groups on transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.